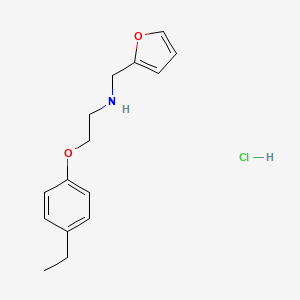

2-(4-Ethylphenoxy)-N-(2-furylmethyl)-1-ethanamine hydrochloride

Descripción general

Descripción

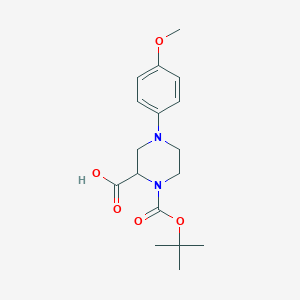

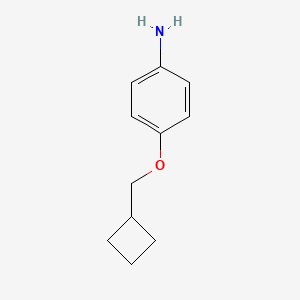

“2-(4-Ethylphenoxy)-N-(2-furylmethyl)-1-ethanamine hydrochloride” is an organic compound. It contains an ether functional group, which is characterized by an oxygen atom connected to two alkyl or aryl groups .

Molecular Structure Analysis

The compound contains an ether group (an oxygen atom connected to two carbon groups), an ethylphenol group (a phenol with an ethyl group attached), and a furylmethyl group (a furan ring with a methyl group attached) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Ethers are generally polar and can form hydrogen bonds with water, making them relatively soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study demonstrated the synthesis of chalcones with N-substituted ethanamine, including 2-(4-Ethylphenoxy)-N-(2-furylmethyl)-1-ethanamine hydrochloride, and characterized their structures using spectral and X-ray diffraction studies (Zaidi et al., 2015).

Biological Activities and Applications

- The synthesized chalcones, similar to the compound , were screened for antiamoebic activity and cytotoxicity on A549 cells. Some compounds showed better activity than the standard drug metronidazole, indicating potential biological applications (Zaidi et al., 2015).

Synthetic Routes and Medicinal Chemistry

- Another study presented a novel synthetic route for a structurally related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, highlighting the importance of such routes in accessing key intermediates for medicinal compounds like Silodosin (Luo et al., 2008).

Chemical Transformations and Derivatives

- Research involving primary amine-promoted ring opening in carbapenem-derived p-nitrobenzyl esters demonstrated chemical transformations relevant to the synthesis of enantiomerically pure pyrrolidine derivatives, where similar compounds to 2-(4-Ethylphenoxy)-N-(2-furylmethyl)-1-ethanamine hydrochloride were used (Valiullina et al., 2020).

Crystal Structure Analysis

- The crystal structure of a closely related compound, the antiestrogen [2-(4-benzylphenoxy)ethyl]diethylammonium chloride, was analyzed, revealing insights into molecular conformations and hydrogen bonding which could be relevant to similar compounds (Hempel et al., 2000).

Catalysis and Inorganic Chemistry

- Studies on iron(III) complexes using similar compounds highlighted their role in catalysis, particularly in dioxygenase activity, demonstrating the relevance of these compounds in inorganic chemistry and catalytic processes (Singh et al., 2010).

Antimicrobial and Antidiabetic Studies

- DFT calculations, molecular docking, and in vitro studies on green synthesized Schiff bases related to 2-(4-Ethylphenoxy)-N-(2-furylmethyl)-1-ethanamine hydrochloride demonstrated their potential as antimicrobial and antidiabetic agents, including as COVID-19 inhibitors (S. G et al., 2023).

Neurochemical Pharmacology

- A study on psychoactive substituted N-benzylphenethylamines, structurally related to the compound , investigated their mechanisms of action, highlighting their potential applications in neurochemical pharmacology (Eshleman et al., 2018).

Enantioselective Synthesis

- Research on the enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, structurally related to the subject compound, demonstrated its importance as a flexible building block for the preparation of serine and azasugars, highlighting its application in synthetic organic chemistry (Demir et al., 2003).

Propiedades

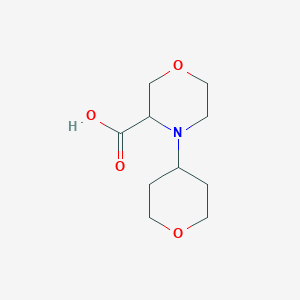

IUPAC Name |

2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c1-2-13-5-7-14(8-6-13)18-11-9-16-12-15-4-3-10-17-15;/h3-8,10,16H,2,9,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHQDNADTPFOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCNCC2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenoxy)-N-(2-furylmethyl)-1-ethanamine hydrochloride | |

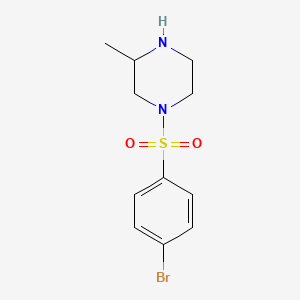

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate](/img/structure/B1400124.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1400131.png)